3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde
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Overview
Description
3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a morpholine ring, a propoxy group, and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-propoxybenzaldehyde with morpholine and a suitable butoxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzoic acid.
Reduction: 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring may play a role in binding to biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-propoxybenzaldehyde: Lacks the morpholine and butoxy groups, making it less versatile in terms of chemical reactivity.
4-Morpholinobenzaldehyde: Contains the morpholine ring but lacks the propoxy and butoxy groups, limiting its applications.
3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]benzaldehyde: Similar structure but without the propoxy group, affecting its solubility and reactivity.
Uniqueness
3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde stands out due to its combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
820237-80-7 |
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Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-2-(4-morpholin-4-yl-4-oxobutoxy)-4-propoxybenzaldehyde |
InChI |
InChI=1S/C19H27NO5/c1-3-10-24-17-7-6-16(14-21)19(15(17)2)25-11-4-5-18(22)20-8-12-23-13-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
InChI Key |
AWGVETPTAQXLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)N2CCOCC2)C |
Origin of Product |
United States |
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